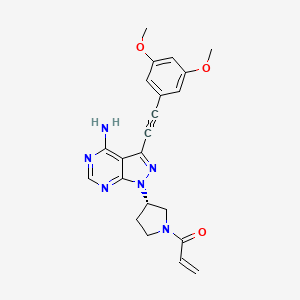
Futibatinib
描述
作用机制
生化分析
Biochemical Properties
Futibatinib selectively inhibits FGFR1-4 with IC50 values of 1.4 to 3.7 nmol/L . It covalently binds the FGFR kinase domain, inhibiting FGFR phosphorylation and, in turn, downstream signaling in FGFR-deregulated tumor cell lines .
Cellular Effects
This compound exhibits potent, selective growth inhibition of several tumor cell lines (gastric, lung, multiple myeloma, bladder, endometrial, and breast) harboring various FGFR genomic aberrations . It has also been shown to have a synergistic effect on cell growth inhibition when combined with chemotherapy .
Molecular Mechanism
This compound covalently binds to a highly conserved P-loop cysteine residue in the ATP pocket of FGFR . This binding inhibits FGFR phosphorylation and downstream signaling in FGFR-deregulated tumor cell lines . This compound also inhibits several drug-resistant FGFR2 mutants, including the FGFR2 V565I/L gatekeeper mutants, with greater potency than any reversible FGFR inhibitors tested .
Temporal Effects in Laboratory Settings
This compound has shown significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The tumor reduction was associated with sustained FGFR inhibition, which was proportional to the administered dose .
Dosage Effects in Animal Models
Oral administration of this compound led to significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The frequency of appearance of drug-resistant clones was lower with this compound than a reversible ATP-competitive FGFR inhibitor .
Metabolic Pathways
This compound, as an FGFR inhibitor, plays a role in the FGF/FGFR signaling axis, which is involved in many cellular processes that include proliferation, differentiation, migration, and survival .
Transport and Distribution
It is known that this compound is orally administered , suggesting it is absorbed through the gastrointestinal tract and distributed systemically.
Subcellular Localization
As a kinase inhibitor, it is likely to exert its effects in the cytoplasm where it can interact with its target, the FGFR kinase domain .
准备方法
合成路线和反应条件: 富提巴替尼是通过一系列化学反应合成的,这些反应涉及形成吡唑并[3,4-d]嘧啶核心结构。合成路线通常包括以下步骤:
- 形成吡唑并[3,4-d]嘧啶核心。
- 通过乙炔基键引入 3,5-二甲氧基苯基。
- 添加 4-氨基。
- 与吡咯烷基偶联形成最终化合物 .
工业生产方法: 富提巴替尼的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度试剂和溶剂。
- 控制反应温度和时间。
- 纯化步骤,如结晶和色谱法,以获得最终产品 .
化学反应分析
反应类型: 富提巴替尼经历各种化学反应,包括:
氧化: 富提巴替尼在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可以改变分子上的官能团。
取代: 取代反应可以在氨基或乙炔基上发生.
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂.
科学研究应用
富提巴替尼具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制剂及其与 FGFR 相互作用的模型化合物。
生物学: 研究其对细胞过程的影响,如增殖、分化和存活。
医学: 主要用于治疗胆管癌和其他 FGFR 失调的肿瘤。 .
工业: 用于开发靶向 FGFR 通路的新的治疗剂.
相似化合物的比较
富提巴替尼与其他 FGFR 抑制剂(如英菲格拉替尼和培米替尼)进行比较 . 虽然所有三种化合物都靶向 FGFR,但富提巴替尼因其不可逆结合机制以及对 FGFR1 到 FGFR4 的更广泛的活性谱而独一无二 .
类似化合物:
英菲格拉替尼: 一种活性谱较窄的可逆 FGFR 抑制剂。
培米替尼: 另一种可逆 FGFR 抑制剂,主要靶向 FGFR2 融合.
属性
IUPAC Name |
1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPNCCJPRMIAX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations. | |
| Record name | Futibatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448169-71-8 | |
| Record name | Futibatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Futibatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FUTIBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of futibatinib?
A1: this compound is a highly selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with its target?
A2: Unlike some other FGFR inhibitors, this compound binds covalently to the FGFR kinase domain. This covalent binding is attributed to the acrylamide warhead present in the this compound molecule, which forms a bond with a cysteine residue (C491) in the FGFR2 adenosine triphosphate (ATP) binding pocket. [, , , ]
Q3: What are the downstream consequences of this compound binding to FGFRs?
A3: Binding of this compound inhibits FGFR phosphorylation, effectively blocking downstream signaling pathways involved in cell growth and survival. [, , ] For instance, this compound has been shown to inhibit the phosphorylation of FGFR4 and downstream targets like ERK, AKT, mTOR, and S6 in various cancer cell lines. [, , ]
Q4: What makes this compound's interaction with FGFR different from other FGFR inhibitors?
A4: this compound's irreversible, covalent binding mechanism distinguishes it from many other FGFR inhibitors that exhibit reversible binding. This characteristic contributes to this compound's sustained inhibition of FGFR and potentially lower susceptibility to acquired resistance. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C24H21N7O3, and its molecular weight is 455.47 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic characterization, mass spectrometry analyses have been used to identify this compound and its metabolites. For instance, mass-to-charge ratios (m/z) of 418.99 ⟶ 295.97 for this compound and 468.96 ⟶ 382.00 for its internal standard (derazantinib) were utilized in a UPLC-MS/MS method. []
Q7: What is known about the stability of this compound under different conditions?
A7: Research indicates that this compound remains stable under various experimental conditions, including different temperatures and storage durations. This stability has been confirmed through validated analytical methods like UPLC-MS/MS. []
Q8: Does this compound have any catalytic properties?
A8: As an enzyme inhibitor, this compound is not known to possess intrinsic catalytic properties. Its primary mode of action is to block the catalytic activity of FGFR kinases. [, ]
Q9: Have any computational studies been conducted on this compound?
A9: While the provided research does not explicitly mention computational modeling studies of this compound, it highlights that the compound was discovered through a structure-based drug design approach. [] This suggests the involvement of computational chemistry in optimizing the compound's structure for potent and selective FGFR inhibition.
Q10: How do structural modifications affect the activity of this compound?
A10: The research highlights the importance of the acrylamide warhead in this compound for its irreversible binding and increased potency compared to reversible FGFR inhibitors. [, , ] Modifications affecting this warhead would likely alter its binding kinetics and potentially reduce its efficacy.
Q11: What formulation strategies are employed to enhance this compound's stability and bioavailability?
A11: this compound is administered orally, suggesting the use of formulation strategies to ensure its stability and efficient absorption in the gastrointestinal tract. [, , ] While specific details on its formulation are not provided, oral bioavailability is likely a key consideration during its development.
Q12: What is the primary route of this compound metabolism and elimination?
A12: this compound is primarily metabolized in the liver, with O-desmethylation and glutathione conjugation being the major metabolic pathways. [] Elimination occurs mainly through fecal excretion, with negligible amounts of the parent drug found in urine. []
Q13: Does this compound interact with drug transporters or metabolizing enzymes?
A13: In vitro studies have shown that this compound is a substrate and inhibitor of P-glycoprotein (P-gp), a drug efflux transporter. [] Additionally, this compound demonstrates time-dependent inhibition of CYP3A, a major drug-metabolizing enzyme, in vitro. []
Q14: What is the significance of this compound's interaction with CYP3A and P-gp?
A14: These interactions suggest that co-administration with potent inhibitors or inducers of CYP3A and P-gp could alter this compound's exposure and potentially lead to drug interactions. []
Q15: What types of cancer cell lines are sensitive to this compound in vitro?
A16: this compound has demonstrated potent growth inhibition in a variety of cancer cell lines harboring FGFR genomic aberrations, including those derived from gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers. []
Q16: Has this compound shown efficacy in animal models of cancer?
A17: Yes, oral administration of this compound resulted in significant, dose-dependent tumor regression in various FGFR-driven human tumor xenograft models. [, , ] This antitumor effect correlated with sustained FGFR inhibition. []
Q17: What clinical trials have been conducted with this compound?
A17: Multiple clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with FGFR-aberrant tumors. These include:
- Phase I/II trials in various solid tumors, including cholangiocarcinoma, gastric cancer, and urothelial cancer. [, , , , , , , , , ]
- A pivotal phase II trial (FOENIX-CCA2) in previously treated patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. [, , , ]
- A phase II trial (FOENIX-MBC2) in metastatic breast cancer patients with FGFR1/2 amplifications. [, ]
Q18: What mechanisms of resistance to this compound have been identified?
A19: While this compound demonstrates efficacy against some FGFR2 resistance mutations commonly observed with other FGFR inhibitors, acquired resistance can still develop. [, ] Emerging research suggests several potential mechanisms, including:
- Secondary mutations within the FGFR2 kinase domain, particularly the N550 and V565 residues. []
- Activation of bypass signaling pathways, such as the MAPK pathway, through mutations in genes like BRAF, NRAS, and KRAS. []
- Co-occurring alterations in other signaling pathways like RTK/RAS/PI3K and cell cycle pathways may contribute to primary resistance. []
Q19: What are the common adverse events associated with this compound in clinical trials?
A21: The most common adverse events observed in this compound clinical trials include hyperphosphatemia, nail disorders, hepatic transaminase elevations, stomatitis, palmar-plantar erythrodysesthesia syndrome, rash, retinal disorders, and cataract. [, , , ]
Q20: How is hyperphosphatemia, a common side effect of this compound, managed?
A22: Hyperphosphatemia associated with this compound is generally manageable with phosphate-lowering medications and dose adjustments. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride](/img/structure/B611080.png)
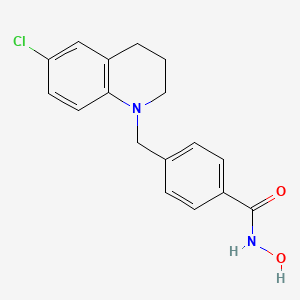

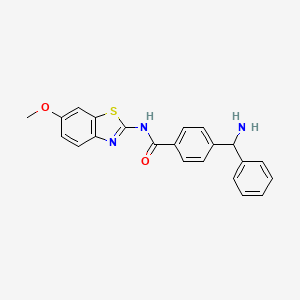
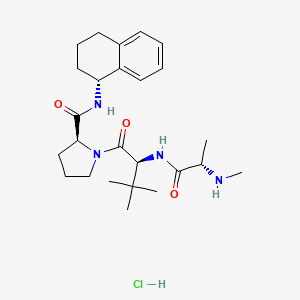
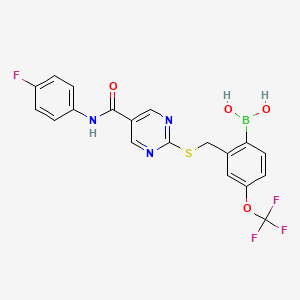
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
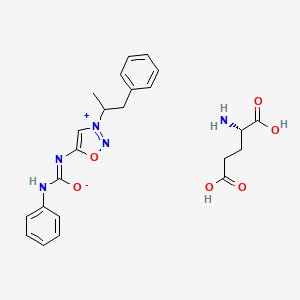
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

